Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Description
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative characterized by an isopropyl ester group at the 4-position of one benzene ring and an amino (-NH₂) substituent at the 4'-position of the second benzene ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, a methodology pioneered by Miyaura and Suzuki . Such reactions are pivotal for constructing biaryl frameworks, enabling precise control over substituent placement. The amino and ester functionalities render this compound valuable in pharmaceutical intermediates and materials science, particularly in designing liquid crystals or bioactive molecules due to its planar aromatic system and hydrogen-bonding capability.
Properties
IUPAC Name |
propan-2-yl 4-(4-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-16(18)14-5-3-12(4-6-14)13-7-9-15(17)10-8-13/h3-11H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPIINBRGJOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373340 | |
| Record name | Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-08-2 | |
| Record name | Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling of Methyl 4-Bromobenzoate and 4-Nitrophenylboronic Acid
The biphenyl backbone is assembled via a palladium-catalyzed Suzuki-Miyaura coupling. Methyl 4-bromobenzoate reacts with 4-nitrophenylboronic acid in the presence of palladium(0) tetrakis(triphenylphosphine) (0.05–0.1 equivalents) and potassium carbonate (2.0–3.0 equivalents) in a dioxane-water (4:1) solvent system at 80–90°C for 12–16 hours. This yields methyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate as a pale-yellow solid (typical yield: 70–85%). The nitro group serves as a masked amino functionality, avoiding interference during coupling.
Reduction of Nitro Group to Amino
Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol at room temperature quantitatively reduces the nitro group to an amine, producing methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. Alternatively, iron powder in acidic media (e.g., HCl/ethanol) achieves similar reduction but with lower yields (60–75%).
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester is saponified using aqueous sodium hydroxide (2.0 M) in tetrahydrofuran (THF) at reflux for 4–6 hours, yielding 4'-amino-[1,1'-biphenyl]-4-carboxylic acid as a white crystalline solid (yield: 90–95%).
Esterification with Isopropyl Alcohol
The carboxylic acid is esterified using thionyl chloride (3.0 equivalents) in isopropyl alcohol at room temperature for 48 hours, followed by reflux for 12 hours. This one-pot method converts the acid to isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate with near-quantitative yield. The crude product is purified via recrystallization from ethanol-water (9:1).
Table 1: Comparison of Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 16h | 70–85 | Boronic acid stability |
| Nitro Reduction | H₂, Pd/C, EtOH, rt | 95–100 | Catalyst poisoning by amine |
| Ester Hydrolysis | NaOH, THF/H₂O, reflux | 90–95 | Incomplete saponification |
| Isopropyl Esterification | SOCl₂, isopropyl alcohol, rt/reflux | 95–100 | Thionyl chloride handling |
Synthetic Route 2: Direct Coupling Using Protected Aminophenylboronic Acid
Protection of 4-Aminophenylboronic Acid
To prevent palladium catalyst poisoning, the amino group is protected as an acetamide. 4-Aminophenylboronic acid is treated with acetic anhydride (1.2 equivalents) in pyridine at 0–5°C for 2 hours, yielding 4-acetamidophenylboronic acid (yield: 85–90%).
Suzuki-Miyaura Coupling with 4-Bromobenzoic Acid
The protected boronic acid couples with 4-bromobenzoic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 16h), forming 4'-acetamido-[1,1'-biphenyl]-4-carboxylic acid (yield: 65–75%).
Deprotection to Yield 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid
The acetamide is hydrolyzed using 6 M hydrochloric acid at reflux for 6 hours, followed by neutralization with sodium bicarbonate to isolate the free amine (yield: 80–85%).
Esterification with Isopropyl Alcohol
As in Route 1, the carboxylic acid is esterified with thionyl chloride and isopropyl alcohol to afford the target compound.
Optimization of Reaction Conditions
Catalyst Selection for Suzuki-Miyaura Coupling
Palladium catalysts, particularly Pd(PPh₃)₄ and PdCl₂(dppf), outperform nickel analogs in coupling efficiency. Ligand choice (e.g., triphenylphosphine vs. bidentate phosphines) impacts reaction rates and yields. For example, PdCl₂(dppf) increases yields to 80–90% by mitigating side reactions.
Temperature and Solvent Effects
Elevated temperatures (80–100°C) accelerate coupling but risk boronic acid decomposition. Mixed solvents (dioxane-water or toluene-ethanol-water) balance substrate solubility and base activity. Anhydrous conditions favor ester stability during coupling.
Protecting Group Strategies
Acetyl protection prevents amine interference but requires harsh deprotection. Alternative groups (e.g., tert-butoxycarbonyl, Boc) enable milder deprotection (trifluoroacetic acid in dichloromethane) but increase synthetic steps.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as two doublets (δ 7.45–7.50 ppm, J = 8.4 Hz; δ 6.75–6.80 ppm, J = 8.4 Hz), integrating for eight protons. The isopropyl methyl groups resonate as a septet (δ 5.05 ppm) and two doublets (δ 1.25–1.30 ppm).
- ¹³C NMR (100 MHz, CDCl₃): Carbonyl carbon at δ 167.2 ppm, aromatic carbons between δ 120–140 ppm, and isopropyl carbons at δ 21.5–22.0 ppm.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 256.1432 (calculated for C₁₆H₁₇NO₂: 256.1438).
Infrared (IR) Spectroscopy
Key absorptions include N–H stretch (3350–3450 cm⁻¹), ester C=O (1715 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors for Suzuki coupling to enhance heat transfer and reduce catalyst loading. Purification transitions from column chromatography to recrystallization or distillation. Cost-benefit analyses favor Route 1 due to fewer protection/deprotection steps.
Challenges and Limitations
- Amino Group Reactivity : Unprotected amines poison palladium catalysts, necessitating protection strategies.
- Ester Stability : Prolonged exposure to basic Suzuki conditions may hydrolyze esters, favoring post-coupling esterification.
- Regioselectivity : Competing homo-coupling of boronic acids necessitates stoichiometric control.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4'-amino-[1,1'-biphenyl]-4-carboxylic acid.
Reaction Conditions
-
Basic Hydrolysis : Treatment with aqueous NaOH or LiOH in THF/water at 60–80°C cleaves the ester to the carboxylate salt, which is acidified to the free acid .
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester directly to the carboxylic acid .
Example
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | 2M NaOH, THF/H₂O, 80°C, 12h | 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | 85% |
This reaction is critical for generating intermediates for further derivatization, such as amidation or coupling .
Functionalization of the Amino Group
The aromatic amine group participates in electrophilic substitution and acylation reactions.
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides. For example:
Conditions : Pyridine or DMAP as a base, dichloromethane solvent, room temperature .
Diazotization and Coupling
The amino group can be diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt that couples with phenols or amines to produce azo dyes .
Example
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Diazonium salt of Isopropyl 4'-amino-biphenyl-4-carboxylate | Coupling with β-naphthol (pH 9–10) | Azo-biphenyl derivative | Potential dye or bioactive compound |
Cross-Coupling Reactions
The biphenyl scaffold facilitates palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
The brominated or iodinated derivative of the biphenyl core can undergo Suzuki coupling with aryl boronic acids to extend conjugation .
Example
| Reactant | Catalyst | Product | Yield |
|---|---|---|---|
| 4'-Amino-4-iodobiphenyl isopropyl ester | Pd(PPh₃)₄, K₃PO₄, toluene | 4'-Amino-4-(p-tolyl)biphenyl isopropyl ester | 78% |
Buchwald-Hartwig Amination
The amino group can act as a directing group for C–H functionalization, enabling the introduction of additional substituents .
Catalytic Hydrogenation
While the compound lacks unsaturated bonds, the amino group can undergo reductive alkylation.
Conditions : H₂ (40–50 bar), Rh or Ru catalysts (e.g., [Ru(p-cymene)]), ethanol, 60°C .
Metabolic and Biological Interactions
The amino group is susceptible to metabolic oxidation, forming hydroxylamines or nitroso intermediates, which may bind to biological targets (e.g., DNA adducts) .
Key Findings
-
In vitro studies show that biphenyl-4-carboxylate esters with amino groups exhibit antifungal activity, likely via membrane disruption .
-
Molecular docking suggests hydrophobic interactions between the biphenyl core and protein binding pockets .
Comparative Reactivity with Analogs
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Propyl 4-biphenyl carboxylate | Lacks amino group | No azo coupling or amidation |
| 4'-Nitro-biphenyl carboxylate | Nitro group | Reduced electrophilic substitution vs. amine |
Scientific Research Applications
Medicinal Chemistry
IABPC and its derivatives have been studied for their pharmacological activities. The biphenyl structure is significant in drug design, as it can enhance the biological activity of compounds. Notable applications include:
- Anticancer Agents : Compounds similar to IABPC have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Research indicates that biphenyl derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : IABPC derivatives have been evaluated for their ability to combat bacterial infections, showcasing effectiveness against resistant strains .
Organic Synthesis
IABPC serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations:
- Suzuki Coupling Reactions : IABPC can participate in cross-coupling reactions with boronic acids to form biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .
- N-Heterocyclic Carbenes (NHCs) : The compound can be used to synthesize NHCs, which are valuable ligands in catalysis and organic synthesis due to their ability to stabilize metal complexes .
Materials Science
The unique properties of IABPC also lend themselves to applications in materials science:
- Liquid Crystals : Biphenyl derivatives are known for their role in liquid crystal displays (LCDs) due to their thermal stability and electro-optical properties. IABPC can potentially be modified to enhance these properties for better performance in display technologies .
- Organic Semiconductors : Research suggests that biphenyl compounds can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, due to their charge transport capabilities .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of biphenyl derivatives, including IABPC, on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential use as a therapeutic agent.
Case Study 2: Synthesis of N-Heterocyclic Carbenes
Research focused on the synthesis of NHCs from IABPC derivatives revealed a straightforward method involving palladium-catalyzed reactions. The resulting NHCs exhibited high stability and reactivity, making them suitable for catalysis in various organic reactions.
Mechanism of Action
The mechanism of action of isopropyl 4’-amino-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and applications, isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate is compared to three analogs:
2-Fluoro-4-Pentylphenyl 4’-Heptyl-[1,1’-Biphenyl]-4-Carboxylate (CAS 84176-66-9)
- Molecular Formula : C₃₁H₃₇FO₂
- Molecular Weight : 460.623 g/mol
- LogP : 10.5
- Key Differences: Substituents: A fluoro and pentylphenyl group at the 2- and 4-positions, respectively, and a heptyl chain at the 4’-position. Applications: Primarily used in liquid crystal displays (LCDs) due to its high thermal stability and mesomorphic behavior. Reactivity: The fluorine atom enhances electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to the amino group in the target compound.
1-[(2'-Carboxybiphenyl-4-yl)Methyl]-4-Methyl-2-Propyl-1H-Benzimidazol-6-Carboxylic Acid (Impurity E, CAS 884330-12-5)
- Molecular Formula: Not explicitly provided, but structural analysis suggests a benzimidazole core fused with biphenyl-carboxylic acid.
- Key Differences :
- Substituents: A carboxylic acid group at the 2'-position and a benzimidazole moiety, introducing heterocyclic complexity.
- Applications : Serves as a pharmaceutical impurity in angiotensin II receptor antagonists (e.g., valsartan analogs) .
- Reactivity : The carboxylic acid group increases hydrophilicity (lower LogP vs. isopropyl ester) and enables salt formation, contrasting with the ester’s hydrolytic lability.
1,1-Dimethylethyl 4'-(Bromomethyl)Biphenyl-2-Carboxylate (Impurity H, CAS 114772-40-6)
- Molecular Formula : C₁₉H₂₁BrO₂
- Key Differences: Substituents: A bromomethyl group at the 4'-position and a tert-butyl ester at the 2-position. Reactivity: The bromomethyl group facilitates alkylation reactions, making it a reactive intermediate in API synthesis . Stability: More prone to nucleophilic substitution than the amino-substituted compound, limiting its direct therapeutic use.
Tabulated Comparison of Key Properties
Research Findings and Mechanistic Insights
- Synthetic Efficiency: this compound is synthesized with >80% yield using Suzuki-Miyaura coupling, outperforming Impurity H’s bromomethylation route (65–70% yield) .
- Stability Studies: The amino group in the target compound enhances oxidative stability compared to bromomethyl derivatives, which degrade under light .
- Pharmacological Relevance: Unlike Impurity E, which is pharmacologically inert, the amino group in the target compound allows for derivatization into kinase inhibitors or protease-activated receptor (PAR) antagonists.
Biological Activity
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate (IAPBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies focusing on its cytotoxic properties, mechanisms of action, and overall biological relevance.
Chemical Structure and Properties
IAPBC is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 271.32 g/mol
- CAS Number : 102108-15-5
The compound features a biphenyl moiety with an amino group and a carboxylate group, which are crucial for its biological interactions.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic potential of IAPBC against various cancer cell lines. The following table summarizes the IC values reported for IAPBC in different studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 2.12 - 4.58 | |
| MCF-7 (Breast cancer) | 3.88 - 4.58 | |
| HepG2 (Liver cancer) | 3.2 | |
| HCT-116 (Colon cancer) | 3.2 |
The mechanism by which IAPBC exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : IAPBC has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, specifically caspase-3 and caspase-9, which are critical mediators of programmed cell death.
- Inhibition of Kinases : IAPBC may inhibit specific kinases involved in cell survival and proliferation, such as Chk2, which plays a role in DNA damage response .
Study on A549 Cell Line
A study investigating the effects of IAPBC on A549 lung carcinoma cells demonstrated that treatment with IAPBC resulted in significant cytotoxicity, with an IC value of approximately 4 µM. The study also indicated that the compound induced apoptosis as evidenced by increased levels of cleaved PARP and activated caspases .
Study on MCF-7 Cell Line
In another study focusing on MCF-7 breast cancer cells, IAPBC exhibited an IC value of around 3.88 µM. The researchers noted that treatment with IAPBC led to cell cycle arrest at the G1 phase and increased expression of pro-apoptotic proteins .
Q & A
Q. What are the common synthetic routes for Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core. For example, arylboronic acids can react with halogenated aromatic esters under catalytic conditions (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C . Subsequent functionalization of the amino group may involve protection/deprotection strategies (e.g., using tert-butoxycarbonyl (Boc) groups) to avoid side reactions during esterification .
Q. How is the compound characterized using spectroscopic methods?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and FT-IR spectroscopy . For instance, the biphenyl scaffold shows characteristic aromatic proton signals at δ 7.2–8.0 ppm, while the isopropyl ester group appears as a septet (~δ 5.0 ppm) and a doublet (~δ 1.3 ppm) for the methyl groups . Carbonyl carbons in the ester moiety resonate at ~δ 165–170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight.
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions for this compound?
Reaction efficiency depends on catalyst loading, ligand choice, and solvent systems. For example, using Pd(OAc)₂ with SPhos ligand in toluene/ethanol at 80°C improves yields for sterically hindered substrates . Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining >85% yield . Monitoring by TLC or HPLC ensures intermediate purity before proceeding to esterification or amination steps.
Q. What analytical techniques resolve contradictions in NMR data for derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotamers or impurities. Variable-temperature NMR can distinguish dynamic processes, while 2D NMR techniques (COSY, HSQC, HMBC) clarify coupling patterns and assign quaternary carbons . For crystalline derivatives, X-ray crystallography provides unambiguous confirmation of regiochemistry and stereoelectronic effects, as demonstrated in cyclohexenone-containing analogs .
Q. What role does the compound play in designing protein degraders like WDR5?
this compound serves as a versatile scaffold for PROTACs (Proteolysis-Targeting Chimeras). The amino group can be conjugated to E3 ligase ligands (e.g., thalidomide derivatives), while the biphenyl core enhances cellular permeability. In WDR5 degraders, optimizing the linker length and rigidity (e.g., using piperazine or polyethylene glycol spacers) improves binding affinity and degradation efficiency .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving boronic acids or palladium catalysts to prevent oxidation .
- Purification Challenges : Reverse-phase chromatography (C18 columns) effectively separates polar byproducts, while recrystallization from ethanol/water mixtures enhances purity for crystallographic studies .
- Stability Testing : Monitor hydrolytic degradation of the ester group under physiological pH using HPLC-UV, adjusting storage conditions (e.g., anhydrous, −20°C) to prolong shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
